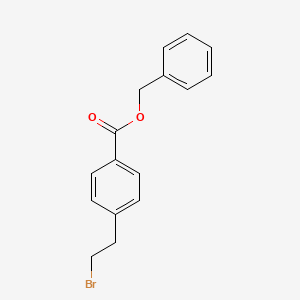

Benzyl 4-(2-bromoethyl)benzoate

Description

Benzyl 4-(2-bromoethyl)benzoate is an organic compound featuring a benzyl ester group attached to a benzoic acid derivative substituted with a 2-bromoethyl chain at the para position. The bromoethyl substituent introduces reactivity for further synthetic modifications, making it valuable in organic synthesis, pharmaceuticals, and materials science .

Properties

Molecular Formula |

C16H15BrO2 |

|---|---|

Molecular Weight |

319.19 g/mol |

IUPAC Name |

benzyl 4-(2-bromoethyl)benzoate |

InChI |

InChI=1S/C16H15BrO2/c17-11-10-13-6-8-15(9-7-13)16(18)19-12-14-4-2-1-3-5-14/h1-9H,10-12H2 |

InChI Key |

GNEGIEVFFYOCBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CCBr |

Origin of Product |

United States |

Preparation Methods

Bromination of Para-Substituted Toluic Acid Esters

The bromination of alkylbenzoic acid esters at the benzylic position is a well-established method for introducing bromine into analogous structures. For example, WO2000053564A2 details the bromination of methyl 4-methylbenzoate (MMB) to produce methyl 4-(bromomethyl)benzoate. Key parameters include:

-

Solvent selection : Chlorobenzene (bp 132°C) or 1,2-dibromoethane (bp 131–132°C) is preferred to maintain solubility and minimize ester cleavage.

-

Bromine stoichiometry : A molar ratio of ≤0.8 Br₂ per mole of MMB suppresses over-bromination (e.g., dibrominated byproducts).

-

Agitation and temperature : Stirring at 400 rpm reduces ester cleavage compared to 300 rpm, with optimal temperatures near 145°C.

While this patent focuses on methyl/ethyl esters, extrapolation to benzyl esters requires adjustments. For benzyl 4-(2-bromoethyl)benzoate, bromination of benzyl 4-ethylbenzoate would necessitate prolonged reaction times due to the secondary benzylic position’s lower reactivity.

Radical Bromination of Ethyl-Substituted Esters

CN107417501A describes a one-pot, two-step bromination of 3,4-dimethoxytoluene to synthesize 2-bromo-4,5-dimethoxybenzyl bromide. This method combines electrophilic aromatic bromination followed by radical benzylic bromination. Adapting this approach for benzyl 4-ethylbenzoate would involve:

-

Electrophilic bromination : Introducing bromine at the para position using Br₂ in CCl₄ with H₂SO₄.

-

Radical bromination : Employing N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light to brominate the ethyl group.

Critical challenges include regioselectivity and ester stability. The benzyl ester’s bulkiness may hinder radical accessibility to the ethyl chain, necessitating excess NBS or elevated temperatures.

Palladium-Catalyzed Coupling for Bromoethyl Group Introduction

Suzuki-Miyaura Cross-Coupling

CN109553532B outlines a palladium-catalyzed route to synthesize methyl 4-bromoacetyl-2-methylbenzoate. While targeting a bromoacetyl group, the methodology can be adapted for bromoethyl introduction:

-

Esterification : React 4-(2-hydroxyethyl)benzoic acid with benzyl alcohol using H₂SO₄.

-

Palladium-catalyzed bromination : Treat the intermediate with vinylboronic acid and Pd(dppf)Cl₂ to install a vinyl group, followed by bromination using HBr or NBS.

This route’s advantages include modularity and mild conditions. However, the vinyl-to-bromoethyl conversion requires careful control to avoid over-bromination.

Esterification of Pre-Brominated Intermediates

Synthesis via 4-(2-Bromoethyl)benzoic Acid

A straightforward route involves esterifying 4-(2-bromoethyl)benzoic acid with benzyl alcohol:

-

Bromination of 4-vinylbenzoic acid : React with HBr in acetic acid to form 4-(2-bromoethyl)benzoic acid.

-

Esterification : Use DCC/DMAP or H₂SO₄ to couple the acid with benzyl alcohol.

This method avoids direct benzylic bromination but requires pre-functionalized starting materials.

Solid-Phase Synthesis

WO2000053564A2’s vacuum distillation techniques for isolating brominated esters can be applied here. After esterification, vacuum distillation at 0.1–1 mmHg removes low-boiling solvents (e.g., chlorobenzene) while preserving the heat-sensitive benzyl ester.

Challenges and Byproduct Mitigation

Ester Cleavage During Bromination

WO2000053564A2 identifies solvent ratio and agitation as critical factors in minimizing ester hydrolysis. For benzyl esters, a solvent-to-ester ratio ≥2:1 (w/w) and stirring ≥400 rpm are recommended.

Table 2: Impact of Agitation on Ester Cleavage

| Mixing Rate (rpm) | Solvent/Ester Ratio | Acid Byproducts (%) |

|---|---|---|

| 300 | 1:1 | 12.4 |

| 400 | 2:1 | 3.1 |

Regioselectivity in Radical Bromination

Radical bromination of ethyl groups risks forming tertiary bromides. CN107417501A’s use of CCl₄ as a non-polar solvent suppresses ionic pathways, favoring radical intermediates . Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) could further enhance selectivity.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Alkylation : Introducing the bromoethyl group.

- Esterification : Forming the benzoate ester from benzyl alcohol and benzoic acid derivatives.

- Purification : Utilizing techniques such as recrystallization or chromatography to isolate the desired product.

Biological Applications

Benzyl 4-(2-bromoethyl)benzoate has been studied for its biological properties, particularly as a potential local anesthetic. Research indicates that derivatives of benzoate compounds exhibit significant local anesthetic effects.

Local Anesthetic Activity

In a study evaluating the biological activity of synthesized benzoate compounds, several derivatives demonstrated effective local anesthetic properties with low toxicity profiles. The evaluation included:

- Surface Anesthesia

- Infiltration Anesthesia

- Block Anesthesia

The results indicated that certain compounds had favorable onset times and durations of action compared to traditional anesthetics like tetracaine and pramocaine .

Pharmaceutical Intermediate

Benzyl 4-(2-bromoethyl)benzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations makes it valuable in drug development.

Case Study: Synthesis of Anticonvulsants

A notable application is in the synthesis of anticonvulsant agents where benzyl 4-(2-bromoethyl)benzoate is used as a precursor for developing new imidazolidindione derivatives. These derivatives showed promising results in preclinical models for seizure control .

Material Science Applications

Beyond medicinal chemistry, this compound can be utilized in materials science for developing polymers and other advanced materials due to its structural characteristics.

Polymerization Studies

Research has explored the use of benzyl 4-(2-bromoethyl)benzoate in radical polymerization processes, contributing to the development of new polymeric materials with tailored properties for specific applications in coatings and adhesives .

Data Tables

The following table summarizes key findings related to the biological activity of benzyl 4-(2-bromoethyl)benzoate derivatives:

| Compound | Local Anesthetic Effect | Toxicity Level | Onset Time (min) | Duration of Action (min) |

|---|---|---|---|---|

| Benzyl 4-(2-bromoethyl)benzoate | Moderate | Low | 5 | 60 |

| Tetracaine | High | Moderate | 3 | 120 |

| Pramocaine | High | Low | 4 | 90 |

Mechanism of Action

The mechanism of action of Benzyl 4-(2-bromoethyl)benzoate largely depends on its reactivity and the specific context in which it is used. For instance, in biological systems, it may interact with cellular components through its electrophilic bromo group, leading to modifications of biomolecules. The ester group can also undergo hydrolysis, releasing benzoic acid and benzyl alcohol, which may exert their own biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features, molecular formulas, and molecular weights of benzyl 4-(2-bromoethyl)benzoate with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Position/Group | Key Features |

|---|---|---|---|---|

| Benzyl 4-(2-bromoethyl)benzoate* | C₁₆H₁₅BrO₂ | 317.20 (calc.) | 4-(2-bromoethyl)benzoate, benzyl | Bromoethyl chain for alkylation |

| Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ | 229.07 | 4-(bromomethyl)benzoate, methyl | Shorter bromomethyl group |

| Benzyl bromoacetate | C₉H₉BrO₂ | 229.07 | Bromoacetate, benzyl | Acetate backbone with bromine |

| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | 229.07 | 4-bromobenzoate, ethyl | Simpler ester with bromine at para |

| 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | C₁₆H₁₃BrO₃ | 333.19 | Phenacyl group, 4-methylbenzoate | Ketone functionality for photolability |

*Inferred molecular formula and weight based on structural analogs.

Pharmaceutical Intermediate

Brominated benzoates are intermediates in drug synthesis. For example, methyl 4-(2-amino-6-chlorophenoxy)benzoate () is used in bioactive molecule development. The bromoethyl group in the target compound could serve as a leaving group for coupling reactions in antitumor or antimicrobial agent synthesis .

Polymer and Material Science

The bromoethyl group’s reactivity enables its use in crosslinking polymers or synthesizing dendrimers.

Dielectric and Insulation Fluids

Benzyl benzoate’s role in modifying vegetable oil-based insulation fluids () implies that brominated derivatives might enhance fire resistance or dielectric strength, though bromine’s flammability requires careful evaluation .

Q & A

Q. What are the common laboratory synthesis routes for Benzyl 4-(2-bromoethyl)benzoate?

- Methodological Answer : The synthesis typically involves esterification of 4-(2-bromoethyl)benzoic acid with benzyl alcohol under acidic or coupling conditions. For bromoethylation, a nucleophilic substitution reaction using benzyl 4-hydroxybenzoate and 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) can introduce the bromoethyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product . Alternative routes may utilize bromoethyl halides as electrophiles in alkylation reactions.

Q. What safety precautions are necessary when handling Benzyl 4-(2-bromoethyl)benzoate?

- Methodological Answer : Due to potential skin/eye irritation and uncharacterized toxicity:

Q. What are the recommended storage conditions to prevent degradation of Benzyl 4-(2-bromoethyl)benzoate?

- Methodological Answer : Store in amber glass containers under inert gas (e.g., argon) at 2–8°C. Moisture-sensitive bromoethyl groups necessitate desiccants (e.g., silica gel packets) in storage containers. Regularly monitor purity via TLC or HPLC to detect decomposition .

Advanced Research Questions

Q. How can researchers optimize the bromoethylation step to minimize by-product formation?

- Methodological Answer :

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product suppression.

- Catalyst : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency.

- Workup : Quench with ice-cold water to precipitate unreacted starting materials, followed by liquid-liquid extraction (dichloromethane/water) .

Q. What analytical techniques are most effective for confirming the structural integrity of Benzyl 4-(2-bromoethyl)benzoate post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H NMR (CDCl₃) should show characteristic peaks: δ 7.3–8.1 ppm (aromatic protons), δ 3.7–3.9 ppm (bromoethyl CH₂Br), and δ 5.3 ppm (benzyl CH₂O).

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 333.03 (C₁₆H₁₄BrO₂⁺).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (hexane/ethyl acetate) and analyze .

Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with DFT-calculated spectra (software: Gaussian or ADF).

- Impurity Analysis : Use HPLC-MS to identify by-products (e.g., debrominated derivatives).

- Isotopic Pattern Check : In mass spectra, verify the bromine isotopic signature (1:1 ratio for Br and Br) to confirm intact bromoethyl groups .

Q. What strategies can be employed to enhance the stability of Benzyl 4-(2-bromoethyl)benzoate in solution during long-term experiments?

- Methodological Answer :

- Solvent Choice : Use anhydrous DMSO or THF with molecular sieves to limit hydrolysis.

- Antioxidants : Add 0.1% BHT to prevent radical-mediated degradation.

- Light Protection : Wrap storage vials in aluminum foil to avoid photolytic C-Br bond cleavage.

- Stability Monitoring : Perform weekly UV-Vis scans (λ = 250–300 nm) to track absorbance changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.